4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with isopropyl isocyanide to form the corresponding indole derivative. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent to introduce the aldehyde group at the 3-position of the indole ring. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, while the indole core facilitates its interaction with biological receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
4-(4-fluorophenyl)-1H-indole-3-carbaldehyde: Lacks the isopropyl group, which may affect its binding affinity and biological activity.
4-(4-chlorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and pharmacokinetic properties.
4-(4-methylphenyl)-1-isopropyl-1H-indole-3-carbaldehyde: The presence of a methyl group instead of fluorine may alter its electronic properties and biological interactions.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHGKDZHTGLKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173705 | |
Record name | 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-31-4 | |
Record name | 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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